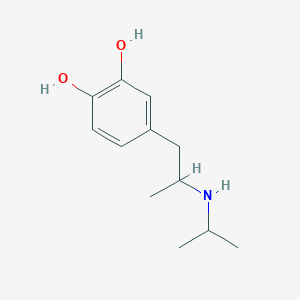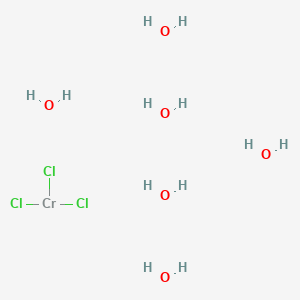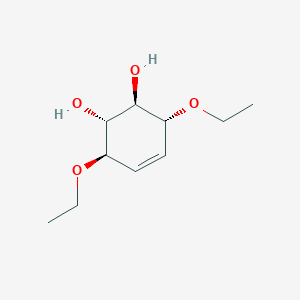
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol, commonly known as DECD, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has two enantiomers, (1R,2R,3R,6R)-DECD and (1S,2S,3S,6S)-DECD, which have different biological activities.
作用機序
The mechanism of action of DECD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways.
生化学的および生理学的効果
DECD has been shown to have a variety of biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: DECD has been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
2. Inhibition of inflammation: DECD has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
3. Improvement of cognitive function: DECD has been shown to improve cognitive function by reducing neuronal damage and improving synaptic plasticity.
4. Induction of apoptosis: DECD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
DECD has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of biological activities. However, it also has some limitations, including its low solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for research on DECD, including but not limited to:
1. Development of new synthesis methods: New synthesis methods for DECD could improve its yield and purity.
2. Investigation of its pharmacokinetics: Further studies on the pharmacokinetics of DECD could provide insight into its bioavailability and distribution in the body.
3. Identification of new biological activities: There may be additional biological activities of DECD that have not yet been discovered.
4. Development of new drug delivery systems: New drug delivery systems for DECD could improve its solubility and stability.
Conclusion:
In conclusion, DECD is a chiral molecule that has been widely used in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. While DECD has several advantages for lab experiments, it also has some limitations. Future research on DECD could lead to the development of new synthesis methods, drug delivery systems, and the discovery of new biological activities.
合成法
DECD can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of cyclohexene with ethylene glycol in the presence of acid catalysts, followed by esterification with ethanol. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to convert cyclohexene to DECD.
科学的研究の応用
DECD has been used in a wide range of scientific research studies, including but not limited to:
1. Anti-inflammatory activity: DECD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: DECD has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective activity: DECD has been shown to have neuroprotective activity by reducing neuronal damage and improving cognitive function.
4. Anti-cancer activity: DECD has been shown to have anti-cancer activity by inducing apoptosis and inhibiting tumor growth.
特性
CAS番号 |
120494-26-0 |
|---|---|
製品名 |
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol |
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
(1R,2R,3R,6R)-3,6-diethoxycyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C10H18O4/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-12H,3-4H2,1-2H3/t7-,8-,9+,10+/m1/s1 |
InChIキー |
JDHZECBBPMTZNC-IMSYWVGJSA-N |
異性体SMILES |
CCO[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)OCC |
SMILES |
CCOC1C=CC(C(C1O)O)OCC |
正規SMILES |
CCOC1C=CC(C(C1O)O)OCC |
同義語 |
4-Cyclohexene-1,2-diol,3,6-diethoxy-,(1alpha,2bta,3alpha,6bta)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
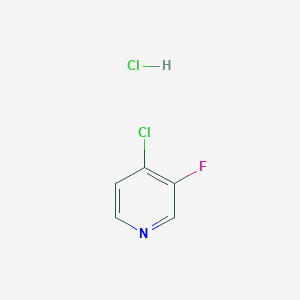
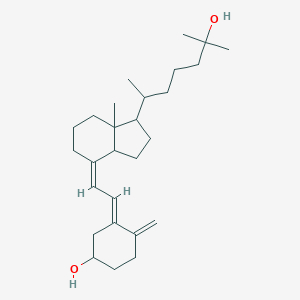
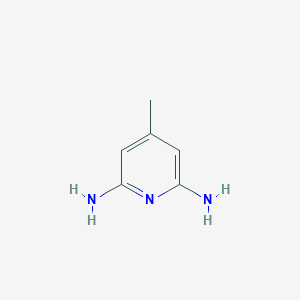
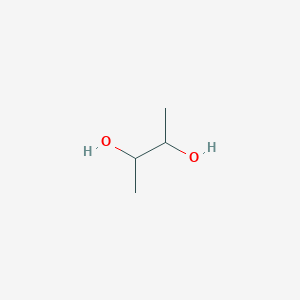
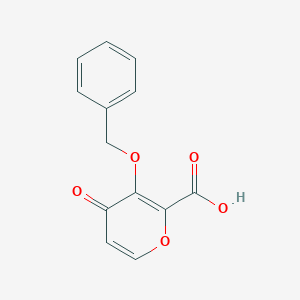
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


